N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17(12-3-6-15-16(9-12)19-10-18-15)21-13-4-1-11(2-5-13)14-7-8-20-22-14/h1-10H,(H,18,19)(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPJIGLTHVCKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Benzodiazole Ring: The benzodiazole ring is formed through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole-phenyl moiety with the benzodiazole-carboxamide moiety using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The compound’s flexibility allows for diverse substitutions, which significantly alter physicochemical and pharmacological profiles. Key analogues include:
Key Observations :
- Methoxy Substitutions (e.g., ): Increase hydrophilicity but may reduce membrane permeability.
- Fluorine Incorporation (e.g., ): Enhances metabolic stability and binding through electronegative effects.
- Pyrazole vs. Thiazole/Triazole (e.g., ): Pyrazole-containing compounds (like the target molecule) are more likely to target kinases, while thiazole/triazole hybrids show broader antimicrobial activity .
Antimicrobial Activity
- Benzoimidazole-thiazole hybrids (e.g., 9a–9e in ) exhibit growth inhibition against E. coli and S. aureus (MIC: 2–8 µg/mL) due to DNA intercalation or enzyme inhibition .
- Imidazole derivatives with 5-oxo groups () show moderate-to-strong activity against fungal pathogens, suggesting the target compound’s pyrazole moiety could be optimized similarly .
Anticancer Potential
- TNIK inhibitors () with N-(5-phenyl-1H-pyrazol-3-yl) groups demonstrate sub-micromolar IC₅₀ values in cancer cell lines, implying the target compound’s pyrazole-phenyl linkage may confer kinase inhibitory properties .
- PROTAC derivatives () leverage benzoimidazole scaffolds for targeted protein degradation, highlighting the scaffold’s versatility in oncology .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Position : 3-substitution (vs. 4- or 5-) optimizes steric compatibility with kinase ATP-binding pockets .
- Carboxamide Linker : Critical for hydrogen bonding with target enzymes; replacing it with esters (e.g., ) reduces potency .
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F in 3m) enhance binding but may increase toxicity.
- Bulky groups (e.g., propyl in ) reduce solubility but improve target selectivity.
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by a benzimidazole core substituted with a pyrazole moiety. The synthesis of similar compounds often involves multi-step organic reactions, including coupling reactions and functional group modifications. For instance, various derivatives have been synthesized to explore their biological properties, emphasizing the importance of structural modifications for enhancing activity.
1. Inhibition of BRAF
One notable mechanism of action involves the inhibition of mutant BRAF, a key player in the MAPK signaling pathway often implicated in melanoma and other cancers. Research has shown that compounds similar to this compound exhibit significant inhibitory effects on BRAF activity. Studies indicate that these compounds can inhibit oncogenic BRAF-driven ERK activation in melanoma cell lines, leading to reduced cell proliferation and increased apoptosis .
2. Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects across various cancer cell lines. For example, it has been shown to disrupt mTORC1 signaling pathways, which are crucial for cell growth and metabolism. This disruption leads to increased autophagy and altered cellular responses under nutrient-deprived conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole and benzimidazole rings can significantly influence potency and selectivity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Methylation of pyrazole | Decreases BRAF inhibition potency |
| Substitution on benzimidazole | Enhances binding affinity to target proteins |
| Alteration in linker length | Affects lipophilicity and cellular uptake |
These findings highlight the importance of specific chemical groups in enhancing the efficacy of this compound as a therapeutic agent.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study 1 : A series of analogs were tested for their ability to inhibit BRAF activity in vitro, with some compounds showing nanomolar IC50 values against mutant BRAF .
- Study 2 : In vivo studies demonstrated that selected derivatives significantly reduced tumor growth in mouse models bearing BRAF-mutant melanoma xenografts .
These studies underline the potential of this compound as a promising candidate for further development in cancer therapy.
Q & A
Basic: What are the recommended synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach is:
Condensation : React 4-(1H-pyrazol-3-yl)aniline with a benzo[d]imidazole-5-carbonyl chloride derivative under basic conditions (e.g., pyridine or DMAP) to form the carboxamide linkage.
Functionalization : Introduce substituents on the pyrazole or benzimidazole rings via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups).
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the pure compound .
Key Considerations : Optimize reaction temperatures (60–100°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields. Monitor intermediates via TLC and HPLC for purity ≥95% .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity and substituent positions. Key signals:
- Benzimidazole protons at δ 7.5–8.5 ppm (aromatic region).
- Pyrazole protons as singlets near δ 6.5–7.2 ppm .
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and intermolecular interactions .
Basic: How can researchers screen this compound for biological activity?
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Anti-inflammatory : COX-2 inhibition assay using ELISA.
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .
Advanced: How does structural modification of the pyrazole or benzimidazole rings affect bioactivity?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO₂ on benzimidazole): Enhance anticancer activity by increasing electrophilicity and target binding.
- Hydrophobic Groups (e.g., -CF₃ on pyrazole): Improve membrane permeability and pharmacokinetics .
- Case Study : Replacing the pyrazole’s H with a 4-fluorophenyl group increased COX-2 inhibition by 40% in analogous compounds .
Methodology : Perform SAR studies using derivatives synthesized via combinatorial chemistry. Compare activities using dose-response curves and molecular docking .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TNIK kinase for cancer). Key steps:
- Prepare the protein (PDB ID: 3H6) by removing water and adding polar hydrogens.
- Define the binding site using grid boxes centered on co-crystallized ligands.
- Validate docking parameters with RMSD < 2.0 Å for re-docked ligands .
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and free energy (MM-PBSA) .
Advanced: How should researchers resolve contradictions in reported biological data?
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in cancer assays). Account for variables:
- Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231).
- Assay conditions (serum concentration, incubation time) .
- Orthogonal Validation : Confirm activity with alternative assays (e.g., Western blot for apoptosis markers if MTT data is inconsistent) .
Example : A study reported 10 µM IC₅₀ for TNIK inhibition, while another found 25 µM. Differences may arise from ATP concentration variations in kinase assays .
Advanced: What strategies optimize solubility and stability for in vivo studies?
- Formulation : Use PEG-400/water (60:40) or DMSO/saline (10%) as vehicles.
- Stability Testing : Conduct forced degradation studies (pH 1–13, 40–80°C) with HPLC monitoring.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Advanced: How can crystallography resolve polymorphism issues?
- Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) to identify polymorphs.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain stability differences between forms .
Tools : Use Mercury (CCDC) for crystal packing visualization and SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
